4-(Quinolin-4-yl)butan-2-ol
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Overview
Description
4-(Quinolin-4-yl)butan-2-ol is an organic compound that features a quinoline ring system attached to a butan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-4-yl)butan-2-ol typically involves the following steps:
Quinoline Derivatization: Quinoline is first functionalized to introduce reactive groups.
Butan-2-ol Attachment: The quinoline derivative is then reacted with butan-2-ol under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and specific solvents are often used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Quinolin-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to quinolin-4-one derivatives.
Reduction: Reduction of the quinoline ring.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Quinolin-4-one derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
4-(Quinolin-4-yl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(Quinolin-4-yl)butan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Hydroxyquinoline
Quinolin-4-one
4-Quinolinamine
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Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-quinolin-4-ylbutan-2-ol |
InChI |
InChI=1S/C13H15NO/c1-10(15)6-7-11-8-9-14-13-5-3-2-4-12(11)13/h2-5,8-10,15H,6-7H2,1H3 |
InChI Key |
SNSFAKGFVPJJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=NC2=CC=CC=C12)O |
Origin of Product |
United States |
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